molecular formula C12H13BrO2 B6258413 2-bromo-1-(3-cyclobutoxyphenyl)ethan-1-one CAS No. 863655-03-2

2-bromo-1-(3-cyclobutoxyphenyl)ethan-1-one

Katalognummer: B6258413
CAS-Nummer: 863655-03-2
Molekulargewicht: 269.13 g/mol
InChI-Schlüssel: WAFZDILVLWQWKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-1-(3-cyclobutoxyphenyl)ethan-1-one is an organic compound with the molecular formula C12H13BrO2 It is a brominated ketone, characterized by the presence of a bromine atom attached to the ethanone group and a cyclobutoxyphenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(3-cyclobutoxyphenyl)ethan-1-one typically involves the bromination of 1-(3-cyclobutoxyphenyl)ethan-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-1-(3-cyclobutoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

2-bromo-1-(3-cyclobutoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-bromo-1-(3-cyclobutoxyphenyl)ethan-1-one involves its interaction with biological molecules. The bromine atom can participate in electrophilic reactions, while the carbonyl group can form hydrogen bonds or covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-bromo-1-(3-bromophenyl)ethanone: Similar structure but with a bromine atom on the phenyl ring.

    2-bromo-1-(2,4-dichlorophenyl)ethanone: Contains additional chlorine atoms on the phenyl ring.

    1-(3-bromo-2-methoxyphenyl)ethanone: Features a methoxy group instead of a cyclobutoxy group.

Uniqueness

2-bromo-1-(3-cyclobutoxyphenyl)ethan-1-one is unique due to the presence of the cyclobutoxy group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Eigenschaften

CAS-Nummer

863655-03-2

Molekularformel

C12H13BrO2

Molekulargewicht

269.13 g/mol

IUPAC-Name

2-bromo-1-(3-cyclobutyloxyphenyl)ethanone

InChI

InChI=1S/C12H13BrO2/c13-8-12(14)9-3-1-6-11(7-9)15-10-4-2-5-10/h1,3,6-7,10H,2,4-5,8H2

InChI-Schlüssel

WAFZDILVLWQWKG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)OC2=CC=CC(=C2)C(=O)CBr

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.